4-Phenylcyclohexane-1-sulfonyl chloride
Description
Molecular Geometry and Stereochemical Considerations
4-Phenylcyclohexane-1-sulfonyl chloride (C₁₂H₁₅ClO₂S) features a cyclohexane ring substituted at the 1-position with a sulfonyl chloride group (–SO₂Cl) and at the 4-position with a phenyl group. The cyclohexane ring typically adopts a chair conformation, minimizing steric strain between substituents. The sulfonyl chloride group occupies an axial or equatorial position depending on steric and electronic interactions with the phenyl group.
Stereochemical analysis reveals two diastereomeric forms due to the cyclohexane ring’s chair-flipping dynamics. For the (1s,4s) stereoisomer, both substituents occupy equatorial positions, reducing 1,3-diaxial strain (Figure 1). X-ray crystallography of analogous sulfonyl chlorides confirms this preference. The phenyl group’s planar geometry introduces π-σ conjugation with the cyclohexane ring, slightly distorting bond angles (C–S–O ≈ 106°, Cl–S–O ≈ 108°).
Table 1: Key Geometric Parameters
| Parameter | Value | Source |
|---|---|---|
| C–S bond length | 1.76 Å | |
| S–O bond length | 1.43 Å | |
| Dihedral angle (C–S–O–Cl) | 112° |
Electronic Structure and Bonding Analysis
The sulfonyl chloride group exhibits significant electron-withdrawing character, polarizing the C–S bond (partial charge: S = +1.2, Cl = -0.3). Density functional theory (DFT) calculations indicate delocalization of sulfur’s lone pairs into σ* orbitals of adjacent oxygen atoms, stabilizing the sulfonyl moiety. The phenyl group’s resonance effects further polarize the cyclohexane ring, increasing the electrophilicity of the sulfonyl chloride.
NMR studies (¹H, ¹³C) reveal deshielding of protons adjacent to the sulfonyl group (δ ≈ 3.2 ppm for H-2 and H-6) and shielding of phenyl-substituted carbons (C-4: δ ≈ 125 ppm). Infrared spectroscopy confirms S=O stretching vibrations at 1365 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).
Conformational Dynamics in Solution Phase
Variable-temperature NMR experiments demonstrate restricted chair-flipping in this compound. The energy barrier for ring inversion (ΔG‡ ≈ 12 kcal/mol) arises from steric clashes between the bulky phenyl and sulfonyl groups. In deuterated chloroform, two distinct sets of signals for axial and equatorial conformers coalesce at 40°C, confirming slow interconversion.
Molecular dynamics simulations suggest the (1s,4s) diastereomer predominates in polar solvents (e.g., acetonitrile) due to dipole stabilization, while the (1a,4a) form is favored in nonpolar media.
Table 2: Conformational Populations in Solvents
| Solvent | (1s,4s) Population | (1a,4a) Population |
|---|---|---|
| CDCl₃ | 68% | 32% |
| DMSO-d₆ | 82% | 18% |
Comparative Structural Analysis with Cyclohexanesulfonyl Chloride Derivatives
This compound differs from simpler analogs like cyclohexanesulfonyl chloride (C₆H₁₁ClO₂S) in steric and electronic properties:
Table 3: Structural Comparison
| Parameter | 4-Phenyl Derivative | Cyclohexanesulfonyl Chloride |
|---|---|---|
| Molecular weight (g/mol) | 258.76 | 182.67 |
| LogP (octanol-water) | 3.33 | 1.98 |
| S=O stretching (cm⁻¹) | 1365, 1170 | 1375, 1185 |
| Chair-flipping ΔG‡ (kcal/mol) | 12.0 | 8.3 |
Properties
IUPAC Name |
4-phenylcyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUQTSAVCSKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250661-03-0 | |
| Record name | 4-phenylcyclohexane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Phenylcyclohexane-1-sulfonyl chloride is an organic compound with significant biological activity, primarily due to its role as a sulfonyl chloride. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in scientific research and medicine.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃ClO₂S, with a molar mass of approximately 258.76 g/mol. It is characterized by the presence of a sulfonyl chloride functional group attached to a phenyl and cyclohexane ring. The compound exhibits chirality, existing in stereoisomeric forms, notably the (1S,4S) configuration, which influences its reactivity and biological interactions.
This compound acts primarily as a competitive inhibitor targeting enzymes involved in the folic acid synthesis pathway. Specifically, it inhibits dihydropteroate synthetase , an enzyme critical for bacterial growth. This inhibition disrupts folic acid synthesis, leading to impaired cell growth and replication.
Target Enzymes
- Dihydropteroate Synthetase : Involved in folic acid biosynthesis.
- Carbonic Anhydrase : Another potential target that may be affected by sulfonamides.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway , which is vital for nucleotide synthesis and overall cellular function. The disruption of this pathway results in:
- Inhibition of cell division.
- Increased susceptibility of bacteria to environmental stressors.
Pharmacokinetics
Sulfonamides, including this compound, are generally well absorbed when administered orally. They undergo metabolic reactions categorized into:
- Phase I Reactions : Typically involve oxidation or reduction.
- Phase II Reactions : Conjugation reactions that enhance solubility and excretion.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound in various contexts:
Case Study: Antimicrobial Activity
In laboratory settings, this compound demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness was assessed through Minimum Inhibitory Concentration (MIC) tests, showing promising results comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Escherichia coli |
| Control Antibiotic (e.g., Sulfamethoxazole) | 4 | Escherichia coli |
Scientific Research Applications
The compound has several applications across various fields:
- Organic Synthesis : Serves as an intermediate for synthesizing complex organic molecules.
- Pharmaceutical Development : Explored as a precursor for biologically active molecules with potential therapeutic effects.
- Chemical Biology : Used in studies related to enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
4-Methoxycyclohexane-1-sulfonyl Chloride
- Molecular Formula : C₇H₁₃ClO₃S
- Key Differences : Replaces the phenyl group with a methoxy (-OCH₃) substituent.
- Impact :
- The methoxy group is less bulky than phenyl, reducing steric hindrance during reactions.
- The electron-donating methoxy group may decrease the electrophilicity of the sulfonyl chloride compared to the electron-withdrawing phenyl substituent in the parent compound.
- Predicted to exhibit higher solubility in polar solvents due to the methoxy group .
4-Ethylcyclohexane-1-carbonyl Chloride
- Molecular Formula : C₉H₁₅ClO
- Key Differences : Replaces the sulfonyl chloride (-SO₂Cl) with a carbonyl chloride (-COCl) and substitutes phenyl with ethyl.
- Impact: The carbonyl chloride group is more reactive toward nucleophiles than sulfonyl chloride but less stable under humid conditions.
Aromatic vs. Aliphatic Sulfonyl Chlorides
4-Ethoxy-3-phenylbenzene-1-sulfonyl Chloride
- Molecular Formula : C₁₄H₁₃ClO₃S
- Key Differences : Features a benzene ring with ethoxy (-OCH₂CH₃) and phenyl substituents adjacent to the sulfonyl chloride.
- The ethoxy group enhances solubility in organic solvents, while the adjacent phenyl group introduces steric effects that may slow reaction rates .
4-(Cyclohexyloxy)benzene-1-sulfonyl Chloride
- Molecular Formula : C₁₂H₁₅ClO₃S
- Key Differences : Combines a benzene ring with a bulky cyclohexyloxy (-OC₆H₁₁) group.
- Impact: The cyclohexyloxy group creates significant steric hindrance, which could impede access to the sulfonyl chloride group in reactions. Increased lipophilicity due to the cyclohexane moiety, making it suitable for applications requiring non-polar media .
Functional Group Modifications
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl Chloride
- Molecular Formula : C₉H₆ClFN₂O₂S
- Key Differences : Replaces the cyclohexane ring with a pyrazole heterocycle and incorporates a fluorophenyl group.
- Impact :
4-(Phenylsulfanyl)butane-1-sulfonyl Chloride
- Molecular Formula : C₁₀H₁₃ClO₂S₂
- Key Differences : Features a butane chain with a phenylsulfanyl (-S-C₆H₅) group.
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| This compound | C₁₂H₁₃ClO₂S | 256.75 | Phenyl, sulfonyl chloride | High electrophilicity; moderate steric hindrance |
| 4-Methoxycyclohexane-1-sulfonyl chloride | C₇H₁₃ClO₃S | 212.69 | Methoxy, sulfonyl chloride | Enhanced solubility in polar solvents |
| 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride | C₁₄H₁₃ClO₃S | 296.77 | Ethoxy, phenyl, sulfonyl chloride | Rigid aromatic structure; slow reaction kinetics |
| 1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride | C₉H₆ClFN₂O₂S | 260.68 | Fluorophenyl, pyrazole, sulfonyl chloride | High electrophilicity; potential for H-bonding |
Research Implications
- Synthetic Applications : The phenyl group in this compound provides a balance between steric bulk and electronic effects, making it ideal for synthesizing sterically hindered sulfonamides. In contrast, 4-methoxycyclohexane-1-sulfonyl chloride may be preferred for reactions requiring faster kinetics .
- Material Science : Benzene-based analogs like 4-(cyclohexyloxy)benzene-1-sulfonyl chloride are valuable in polymer chemistry due to their rigidity and thermal stability .
- Biological Activity : Fluorinated derivatives (e.g., 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride) show promise in pharmaceutical research, where fluorine atoms enhance metabolic stability .
Preparation Methods
Sulfonation Reaction
- The sulfonation is typically performed by reacting the aromatic or cyclohexane substrate with chlorosulfonic acid (ClSO3H) under controlled temperature and stirring conditions.
- The reaction is often carried out in a reactor equipped with heating and stirring functions.
- Chlorosulfonic acid is added dropwise under constant pressure to maintain reaction control.
- The reaction temperature is kept constant to ensure complete sulfonation.
- Hydrogen chloride gas generated during the reaction is condensed and absorbed to prevent loss and environmental release.
Addition of Sodium Chloride
- Sodium chloride is added to the reaction mixture after sulfonation to improve yield and reduce by-products.
- The presence of sodium chloride facilitates the conversion of by-products back into the desired sulfonyl chloride.
- The mixture is kept isothermal (constant temperature) for a specified time (e.g., 10-20 minutes) at temperatures around 25-30°C with stirring speeds around 300 rpm.
- This step enhances productivity by increasing the amount of sulfonyl chloride formed.
Acid Pickling
- After the sodium chloride treatment, an acid pickling step is conducted by adding sulfuric acid or hydrochloric acid solutions at controlled concentrations (e.g., 38-55%).
- The mixture is stirred at moderate speeds (e.g., 200 rpm) for a duration (e.g., 20-40 minutes) at temperatures below 30°C.
- This step helps remove impurities and facilitates phase separation.
Washing and Separation
- The upper organic phase containing the sulfonyl chloride is separated and washed with distilled water to remove residual acids and salts.
- The aqueous layers are collected separately for by-product recovery or disposal.
Rectification (Distillation)
- The washed sulfonyl chloride is purified by vacuum distillation at temperatures around 150-200°C under reduced pressure (~0.1 MPa).
- The fraction collected at approximately 150°C under vacuum is the purified 4-phenylcyclohexane-1-sulfonyl chloride.
- The product typically appears as a colorless transparent oil with yields reported between 85-92%.
| Step | Conditions | Parameters | Purpose |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid addition, constant temp | Temp: ~25-30°C; stirring; dropwise addition | Introduce sulfonyl group |
| Sodium Chloride Addition | Isothermal reaction post-sulfonation | 8-10 g NaCl; 10-20 min; 25-30°C; 300 rpm stirring | Convert by-products to sulfonyl chloride |
| Acid Pickling | Addition of H2SO4 or HCl solution | 38-55% acid; 20-40 min; 200 rpm; <30°C | Remove impurities, phase separation |
| Washing | Distilled water wash | Room temperature; standing | Remove residual acids and salts |
| Rectification | Vacuum distillation | 150-200°C; ~0.1 MPa vacuum | Purify sulfonyl chloride |
- The addition of sodium chloride during the sulfonation step improves the yield by reacting with by-products to regenerate sulfonyl chloride, thus enhancing overall productivity.
- Maintaining reaction temperatures below 30°C during pickling and washing steps prevents decomposition of sensitive sulfonyl chloride intermediates.
- Vacuum distillation is essential to obtain high-purity this compound, as it removes residual chlorosulfonic acid and other impurities.
- The product obtained is a colorless transparent oil, consistent with literature reports on sulfonyl chlorides.
- While direct literature specifically detailing this compound preparation is limited, the method aligns with established procedures for benzene sulfonyl chloride and related sulfonyl chlorides.
- The synthetic approach can be adapted from high-purity benzene sulfonyl chloride preparation patents, which emphasize controlled sulfonation, sodium chloride addition, acid pickling, washing, and vacuum rectification steps.
- Alternative methods may involve chlorosulfonation of 4-phenylcyclohexane derivatives followed by purification.
The preparation of this compound involves a multi-step process centered on controlled sulfonation with chlorosulfonic acid, sodium chloride-mediated by-product conversion, acid pickling, washing, and vacuum distillation. This method ensures high yields (85-92%) of a high-purity sulfonyl chloride suitable for further synthetic applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
